molecular formula C35H54O10 B1204469 Digitoxin digitoxoside CAS No. 16479-50-8

Digitoxin digitoxoside

Numéro de catalogue: B1204469
Numéro CAS: 16479-50-8
Poids moléculaire: 634.8 g/mol
Clé InChI: CERUVRSAHAFOLZ-IQVVVBTISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Digitoxin digitoxoside can be synthesized through the glycosylation of digitoxigenin with digitoxose. The reaction typically involves the use of glycosyl donors and acceptors under acidic or basic conditions to facilitate the formation of glycosidic bonds .

Industrial Production Methods: Industrial production of this compound involves the extraction of digitoxin from Digitalis purpurea, followed by enzymatic or chemical glycosylation to attach digitoxose units. The process includes purification steps such as crystallization and chromatography to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mécanisme D'action

Digitoxin digitoxoside exerts its effects by inhibiting the sodium-potassium adenosine triphosphatase membrane pump. This inhibition leads to an increase in intracellular sodium and calcium concentrations, promoting the activation of contractile proteins such as actin and myosin. The compound also affects the electrical activity of the heart, increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential .

Comparaison Avec Des Composés Similaires

Activité Biologique

Digitoxin is a cardiac glycoside derived from the Digitalis plant, primarily used in treating heart conditions such as congestive heart failure and arrhythmias. Its biological activity extends beyond cardiotonic effects, showing promise in oncology and other therapeutic areas. This article delves into the mechanisms, effects, and research findings regarding digitoxin and its glycoside derivatives.

Digitoxin primarily exerts its effects through the inhibition of the Na+^+/K+^+-ATPase pump, which leads to increased intracellular sodium and calcium concentrations. This mechanism enhances myocardial contractility, making it beneficial for heart failure management. The increase in intracellular calcium also plays a crucial role in apoptosis pathways, particularly in cancer cells, suggesting potential anticancer properties .

Anticancer Activity

Recent studies have highlighted digitoxin's anticancer effects across various cell lines. Research indicates that digitoxin can inhibit cancer cell growth in vitro, with notable efficacy at concentrations observed in patients undergoing treatment for heart conditions. It has been shown to induce apoptosis in several malignant cell lines via caspase-mediated pathways .

Case Studies

  • Ovarian Adenocarcinoma : A study compared the anticancer activity of digitoxin derivatives with varying oligosaccharide chain lengths. Results indicated that mono-digitoxosides exhibited comparable or superior cytotoxicity compared to their di- and tri-glycoside counterparts against ovarian cancer cells (SK-OV-3) .
  • Lung Carcinoma : In non-small cell lung carcinoma (NCI-H460), both digitoxin and its derivatives demonstrated significant pro-apoptotic activity. The efficacy was inversely correlated with the length of the oligosaccharide chain, suggesting that shorter chains may enhance therapeutic potential .

Comparative Biological Activities

The following table summarizes key biological activities of digitoxin and its derivatives:

Compound Mechanism Cell Line IC50 (µM) Effect
DigitoxinNa+^+/K+^+-ATPase inhibitionSK-OV-30.5Induces apoptosis
Mono-digitoxosideNa+^+/K+^+-ATPase inhibitionNCI-H4600.3Induces apoptosis
Di-digitoxosideNa+^+/K+^+-ATPase inhibitionHT-291.0Reduced growth
Tri-digitoxosideNa+^+/K+^+-ATPase inhibitionA5491.5Minimal effect

Pharmacokinetics and Toxicology

Digitoxin has a long half-life (5-9 days), which allows for sustained therapeutic effects but complicates management during toxicity events. Unlike digoxin, its elimination is independent of renal function, making it a suitable option for patients with renal impairments . However, this characteristic also raises concerns regarding potential cumulative toxicity.

Propriétés

Numéro CAS

16479-50-8

Formule moléculaire

C35H54O10

Poids moléculaire

634.8 g/mol

Nom IUPAC

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C35H54O10/c1-18-31(39)26(36)15-30(42-18)45-32-19(2)43-29(16-27(32)37)44-22-7-10-33(3)21(14-22)5-6-25-24(33)8-11-34(4)23(9-12-35(25,34)40)20-13-28(38)41-17-20/h13,18-19,21-27,29-32,36-37,39-40H,5-12,14-17H2,1-4H3/t18-,19-,21-,22+,23-,24+,25-,26+,27+,29+,30+,31-,32-,33+,34-,35+/m1/s1

Clé InChI

CERUVRSAHAFOLZ-IQVVVBTISA-N

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)C)O)O

SMILES isomérique

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@H]3CC[C@]4([C@@H](C3)CC[C@@H]5[C@@H]4CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)C)C)O)O

SMILES canonique

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)C)O)O

Key on ui other cas no.

16479-50-8

Synonymes

digitoxigenin-bis(digitoxoside)
DT-BIS(DT)

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Digitoxin digitoxoside
Reactant of Route 2
Digitoxin digitoxoside
Reactant of Route 3
Digitoxin digitoxoside
Reactant of Route 4
Digitoxin digitoxoside
Reactant of Route 5
Digitoxin digitoxoside
Reactant of Route 6
Digitoxin digitoxoside

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.